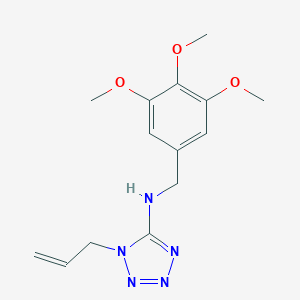![molecular formula C22H20FN5O2 B275553 (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275553.png)
(4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound is a derivative of benzylamine and has been synthesized using various methods.
作用機序
The mechanism of action of (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine involves the activation of the angiotensin II type 2 receptor (AT2R). This receptor is involved in the regulation of blood pressure and has been shown to have vasodilatory effects. Activation of this receptor by (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine leads to the release of nitric oxide, which causes relaxation of the smooth muscles in blood vessels.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine have been extensively studied. This compound has been shown to have potent vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in lab experiments is its potent vasodilatory effects. This compound can be used to study the effects of vasodilation on various physiological processes. Additionally, this compound has been shown to have anti-inflammatory effects, which can be beneficial in the study of various inflammatory diseases.
One of the limitations of using (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in scientific research. One potential direction is the study of its effects on the immune system. This compound has been shown to have anti-inflammatory effects, and further research can help in understanding its potential use in the treatment of various immune-related diseases.
Another potential direction is the study of its effects on the nervous system. This compound has been shown to have neuroprotective effects, and further research can help in understanding its potential use in the treatment of various neurological disorders.
Conclusion
In conclusion, (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have potent vasodilatory and anti-inflammatory effects. Further research can help in understanding its potential use in the treatment of various diseases.
合成法
The synthesis of (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been achieved using different methods. One of the most common methods involves the reaction of 4-fluorobenzylamine with 3-methoxy-4-hydroxybenzaldehyde in the presence of a catalytic amount of acetic acid. This reaction leads to the formation of the Schiff base, which is then reduced using sodium borohydride to yield the desired compound.
科学的研究の応用
(4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been used in scientific research for various applications. One of the most significant applications of this compound is in the study of cardiovascular diseases. Studies have shown that this compound has potent vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular diseases.
特性
分子式 |
C22H20FN5O2 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine |
InChI |
InChI=1S/C22H20FN5O2/c1-29-21-13-17(15-24-14-16-7-10-18(23)11-8-16)9-12-20(21)30-22-25-26-27-28(22)19-5-3-2-4-6-19/h2-13,24H,14-15H2,1H3 |
InChIキー |
SETFOUHLQXWBIA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4 |
正規SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)
![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275480.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275482.png)
![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)

![N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275486.png)


